
Phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)-
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Overview
Description
Phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)- is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)- typically involves the modification of the phenothiazine coreThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenothiazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)- has several scientific research applications:
Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)- involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenothiazine derivatives such as:
Thioridazine: Used as an antipsychotic agent.
Periciazine: Known for its antipsychotic and sedative properties.
Mesoridazine: Another antipsychotic with a similar mechanism of action.
Uniqueness
Phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)- is unique due to its specific chemical modifications, which may confer distinct properties and applications compared to other phenothiazine derivatives. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic use .
Biological Activity
Phenothiazine, 3-methoxy-10-(1-methyl-4-piperidyl)-, is a synthetic compound belonging to the phenothiazine family, recognized for its significant pharmacological properties. This compound exhibits a range of biological activities, primarily through its interactions with neurotransmitter systems. This article delves into the biological activity of this specific phenothiazine derivative, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-methoxy-10-(1-methyl-4-piperidyl)-phenothiazine features a tricyclic phenothiazine core with a methoxy group at the 3-position and a piperidyl substituent at the 10-position. Its molecular formula is C18H22N2OS with a molecular weight of approximately 342.5 g/mol. The structural modifications in this compound are crucial as they influence its biological activity and therapeutic potential.
Phenothiazines, including this derivative, primarily exert their effects by blocking dopamine receptors in the central nervous system (CNS). The interaction with dopamine D2 receptors is essential for their antipsychotic effects, which include:
- Neuroleptic Action : The blockade of dopaminergic pathways leads to reduced psychotic symptoms.
- Antiemetic Properties : By influencing the chemoreceptor trigger zone (CTZ), these compounds can alleviate nausea and vomiting.
Additionally, recent studies indicate that this compound may also interact with serotonin receptors, further modulating neurotransmitter signaling pathways that are critical for mood regulation and behavior .
Biological Activities
The biological activities associated with 3-methoxy-10-(1-methyl-4-piperidyl)-phenothiazine extend beyond its neuroleptic effects. Key activities include:
- Antipsychotic Effects : Demonstrated efficacy in treating schizophrenia and other psychotic disorders through dopamine receptor antagonism.
- Anticancer Properties : Research indicates potential anti-proliferative effects against various cancer cell lines, suggesting a role in cancer chemoprevention. The compound has shown to inhibit cell cycle progression and induce apoptosis in cancer cells .
- Multidrug Resistance Reversal : Similar to other phenothiazines, it may reverse multidrug resistance in neoplastic cells by inhibiting P-glycoprotein transport functions .
Antipsychotic Efficacy
A study involving patients treated with phenothiazines demonstrated significant improvement in psychotic symptoms when using compounds that effectively block dopamine receptors. The specific case of chlorpromazine highlighted the importance of structural modifications in enhancing therapeutic outcomes .
Anticancer Activity
In vitro studies have shown that 3-methoxy-10-(1-methyl-4-piperidyl)-phenothiazine exhibits cytotoxic effects on neuroblastoma and glioma cell lines. For instance:
- Cell Line Studies : Dose-dependent cell death was observed in neuroblastoma cells treated with phenothiazine derivatives, indicating their potential as anticancer agents .
Comparative Table of Phenothiazine Derivatives
Compound Name | Antipsychotic Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
Chlorpromazine | High | Moderate | Dopamine D2 receptor blockade |
Thioridazine | Moderate | High | Dopamine D2 receptor blockade |
3-Methoxy-10-(1-methyl-4-piperidyl)-phenothiazine | High | High | Dopamine D2 & serotonin receptor interaction |
Trifluoperazine | High | Moderate | Dopamine D2 receptor blockade |
Properties
CAS No. |
101976-46-9 |
---|---|
Molecular Formula |
C19H22N2OS |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
3-methoxy-10-(1-methylpiperidin-4-yl)phenothiazine |
InChI |
InChI=1S/C19H22N2OS/c1-20-11-9-14(10-12-20)21-16-5-3-4-6-18(16)23-19-13-15(22-2)7-8-17(19)21/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
JLCRIPPKROACNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C3=C(C=C(C=C3)OC)SC4=CC=CC=C42 |
Origin of Product |
United States |
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